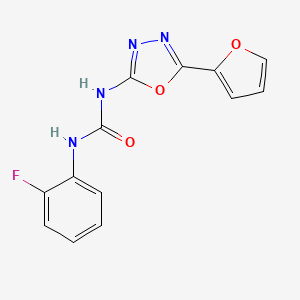

1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea

Descripción

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4O3/c14-8-4-1-2-5-9(8)15-12(19)16-13-18-17-11(21-13)10-6-3-7-20-10/h1-7H,(H2,15,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDVVDGFGMIKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(O2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the fluorophenyl derivative. The furan ring is then introduced through a series of reactions, often involving the use of reagents such as hydrazine and acyl chlorides. The final step involves the formation of the oxadiazolylurea group, which can be achieved through cyclization reactions under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced reaction monitoring techniques can help optimize the synthesis process, reducing waste and improving yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The fluorophenyl group can be reduced to produce corresponding fluorophenylamine derivatives.

Substitution: The oxadiazolylurea group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines and alcohols can be used, often under mild conditions to avoid decomposition.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Fluorophenylamine derivatives.

Substitution: Various substituted oxadiazolylurea derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea exhibits various biological activities:

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The oxadiazole derivatives are particularly noted for their potential as antimicrobial agents due to their ability to disrupt bacterial cell functions.

Anticancer Properties

The antiproliferative effects of oxadiazole derivatives have been extensively studied. In vitro assays reveal that compounds like this compound inhibit the growth of cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism may involve the inhibition of key signaling pathways like PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .

Antifungal Activity

Preliminary studies suggest that this compound may also exhibit antifungal properties. Similar urea derivatives have been explored for their efficacy against fungal pathogens, indicating a potential for broader applications in treating infections caused by fungi.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable candidate in drug development:

Drug Design

Due to its biological activity profiles, this compound serves as a lead structure for designing new drugs targeting bacterial infections and cancer. Its ability to modulate specific biological pathways makes it a subject of interest for further pharmacological studies .

Development of Novel Therapeutics

The compound's unique combination of functional groups allows it to interact with various biomolecules. Ongoing research aims to elucidate these interactions further and identify specific molecular targets involved in its therapeutic effects.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited potent activity against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

- Anticancer Activity Assessment : Research conducted on the antiproliferative effects showed that this compound could significantly reduce cell viability in multiple cancer cell lines. The findings suggest its potential as a chemotherapeutic agent with further investigations needed to explore its mechanism of action.

Mecanismo De Acción

The mechanism by which 1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The furan ring and oxadiazolylurea moiety can form hydrogen bonds and other non-covalent interactions, influencing the biological activity of the compound.

Comparación Con Compuestos Similares

Urea vs. Non-Urea Derivatives

- Urea-Containing Analogs : NK-252 () and the target compound share the urea scaffold, which is critical for hydrogen bonding with biological targets. NK-252 demonstrated potent antifibrotic effects in rats by reducing COL1A1, TIMP-1, and TGF-β, likely mediated through NRF2 activation . The target compound’s 2-fluorophenyl group may enhance metabolic stability compared to NK-252’s pyridylmethyl group due to fluorine’s electronegativity and resistance to oxidative metabolism.

- This structural difference may limit its efficacy in targets requiring strong polar interactions, such as kinase or protease inhibition.

Heterocyclic Modifications

- Oxadiazole vs. Thiadiazole : The thiadiazole-thio analog () replaces oxadiazole with a sulfur-containing thiadiazole, increasing molecular weight and lipophilicity. This modification correlates with broad-spectrum antimicrobial activity, suggesting that electronic properties of the heterocycle influence target selectivity .

- Propanone Linkers: Anti-inflammatory derivatives () replace urea with a propanone group, shifting the mechanism from enzyme inhibition (common for ureas) to possible cyclooxygenase (COX) or lipoxygenase (LOX) modulation.

Substituent Effects

- Fluorophenyl vs.

- Furan vs. Pyridine : NK-252’s pyridine ring () may improve water solubility compared to the target compound’s furan, but furan’s planar structure could enhance π-π stacking in hydrophobic binding pockets.

Actividad Biológica

1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anti-cancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate anilines with furan derivatives and oxadiazole intermediates. The specific synthetic route can vary but generally includes the following steps:

- Formation of the Oxadiazole Ring : The reaction between furan derivatives and hydrazine or hydrazones leads to the formation of the oxadiazole core.

- Urea Formation : The oxadiazole is then reacted with isocyanates or amines to introduce the urea functionality.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including our compound of interest. The biological activity is often assessed using various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Induces apoptosis |

| Reference Compound (Doxorubicin) | MCF-7 | 10.38 | Induces apoptosis |

| Other Oxadiazole Derivative | U937 | 0.12–2.78 | Cytotoxic activity |

Studies indicate that this compound exhibits a dose-dependent cytotoxic effect on various cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia). Flow cytometry assays have shown that it induces apoptosis by increasing p53 expression and activating caspase pathways .

Antimicrobial Activity

In addition to its anticancer properties, oxadiazole derivatives have been evaluated for antimicrobial activity against several pathogens.

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Reference Antibiotic (Penicillin) | Staphylococcus aureus | 20 |

| Other Oxadiazole Derivative | E. coli | 12 |

The compound has shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .

Case Studies

Several case studies have demonstrated the effectiveness of oxadiazole derivatives in treating cancer and infections:

- Case Study on Cancer Cell Lines : A study involving multiple cancer cell lines revealed that compounds similar to this compound exhibited superior cytotoxicity compared to conventional chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In a clinical setting, a derivative was tested against multi-drug resistant strains of bacteria. Results indicated that it maintained efficacy where traditional antibiotics failed, suggesting its potential role in treating resistant infections .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea?

Answer:

- Step 1: Oxadiazole Ring Formation

Synthesize the 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine intermediate via cyclization of furan-2-carbohydrazide with appropriate reagents (e.g., POCl₃ or carbodiimides) under reflux conditions . - Step 2: Urea Coupling

React the oxadiazole amine with 2-fluorophenyl isocyanate in anhydrous dichloromethane (DCM) or acetonitrile, using a base like triethylamine to facilitate nucleophilic attack. Purify via column chromatography . - Yield Optimization

Control reaction temperature (20–25°C) and stoichiometry (1:1 molar ratio) to minimize side products. Typical yields range from 40% to 60% based on analogous syntheses .

Q. How can the structural identity and purity of the compound be confirmed post-synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR):

Analyze ¹H and ¹³C NMR spectra to verify proton environments and carbon frameworks. For example, the urea NH protons typically appear as broad singlets near δ 9–10 ppm . - High-Resolution Mass Spectrometry (HRMS):

Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₀FN₄O₃: 321.0732) using ESI-HRMS . - Melting Point Analysis:

Compare observed melting points with literature values (if available) to assess crystallinity and purity .

Advanced Research Questions

Q. What is the impact of the 2-fluorophenyl substituent on biological activity compared to other aryl groups?

Answer:

- Electron-Withdrawing Effects:

The fluorine atom enhances binding affinity to target enzymes (e.g., kinases) by stabilizing hydrogen bonds or dipole interactions. Comparative studies on analogs show that fluorinated derivatives exhibit lower GI₅₀ values (e.g., 16.23 μM for antiproliferative activity) than non-fluorinated counterparts . - Structure-Activity Relationship (SAR):

Replace the 2-fluorophenyl group with chloro-, methoxy-, or trifluoromethyl-substituted phenyl rings to evaluate changes in potency. Use molecular docking to correlate substituent effects with binding pocket interactions .

Q. What methodologies are suitable for evaluating the compound’s stability under physiological conditions?

Answer:

- pH-Dependent Stability Assays:

Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-UV/Vis at 254 nm. For analogs, half-lives >24 hours at pH 7.4 suggest suitability for oral administration . - Mass Spectrometric Degradation Profiling:

Use LC-MS/MS to identify hydrolysis products (e.g., cleavage of the urea bond or oxadiazole ring) .

Q. How does the furan-2-yl substituent influence physicochemical properties and drug-likeness?

Answer:

- Solubility and LogP:

The furan ring increases hydrophilicity compared to purely aromatic substituents (e.g., phenyl). Calculate partition coefficients (LogP) via shake-flask methods or computational tools (e.g., MarvinSketch). Furan-containing analogs often exhibit LogP values <3, enhancing aqueous solubility . - Metabolic Stability:

Assess cytochrome P450-mediated oxidation using liver microsomes. Furan rings may undergo metabolic epoxidation, requiring structural optimization (e.g., methyl substitution) to improve stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.